molecular formula C26H26I2N4O B12054164 N'-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide

N'-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12054164
M. Wt: 664.3 g/mol
InChI Key: UWJWVSQDIRTLTC-STBIYBPSSA-N
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Description

N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Carbazole Derivative: Starting with 3,6-diiodo-9H-carbazole, the compound can be functionalized through halogenation or other substitution reactions.

    Preparation of the Benzylidene Component: The 4-(diethylamino)benzaldehyde can be synthesized through standard aromatic substitution reactions.

    Condensation Reaction: The final step involves the condensation of the benzylidene component with the carbazole derivative in the presence of a hydrazide group under controlled conditions, such as refluxing in ethanol with an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the carbazole ring.

    Reduction: Reduction reactions could target the imine bond in the benzylidene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: May be used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Materials Science: Used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might serve as a ligand, facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
  • N’-(4-(Diethylamino)benzylidene)-3-(3,6-dichloro-9H-carbazol-9-YL)propanohydrazide

Uniqueness

The unique combination of diethylamino and diiodo groups in N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide may confer specific electronic and steric properties that make it particularly useful in certain applications, such as in the development of fluorescent probes or as a catalyst in organic reactions.

Properties

Molecular Formula

C26H26I2N4O

Molecular Weight

664.3 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide

InChI

InChI=1S/C26H26I2N4O/c1-3-31(4-2)21-9-5-18(6-10-21)17-29-30-26(33)13-14-32-24-11-7-19(27)15-22(24)23-16-20(28)8-12-25(23)32/h5-12,15-17H,3-4,13-14H2,1-2H3,(H,30,33)/b29-17+

InChI Key

UWJWVSQDIRTLTC-STBIYBPSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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